Vistusertib (AZD2014) addresses key failures of rapalogs and first-generation ATP-competitive inhibitors. Rapalogs trigger AKT reactivation via mTORC2 escape; AZD8055 suffers poor solubility and rapid hepatocyte metabolism. Vistusertib delivers:
Ideal for chronic dosing studies and PI3K-independent mTOR pathway interrogation. Reliable supply chain with batch-to-batch consistency.
Vistusertib (AZD2014) is a second-generation, orally bioavailable, ATP-competitive dual inhibitor of both mTORC1 and mTORC2 complexes. Structurally optimized from its predecessor AZD8055 through the incorporation of a 3S-3-methylmorpholin moiety, Vistusertib delivers critical procurement-relevant advantages, including significantly enhanced aqueous solubility, improved metabolic stability in human hepatocytes, and robust pharmacokinetic predictability [1]. With an established biochemical IC50 of 2.8 nM for mTOR and greater than 1,000-fold selectivity over class I PI3K isoforms, it provides researchers and formulators with a highly specific, processable tool for complete mTOR pathway suppression without the off-target kinase interference common to broader PI3K/mTOR dual inhibitors [2].
mTORC1/2 dual pathway studies; complete suppression of cap-dependent translation research
High kinase selectivity profile supports mTOR-specific signaling without PI3K off-target interference
Orally bioavailable ATP-competitive inhibitor compatible with in vivo pathway modeling
Substituting Vistusertib with allosteric rapalogs (such as rapamycin or everolimus) or first-generation catalytic inhibitors (like AZD8055) introduces severe experimental and translational liabilities. Rapalogs only partially inhibit mTORC1 and fail to target mTORC2, which predictably triggers a compensatory feedback loop that hyperactivates AKT, thereby rescuing target cells and confounding efficacy assays [1]. Conversely, while earlier ATP-competitive inhibitors like AZD8055 successfully block both complexes, they suffer from poor aqueous solubility and rapid hepatocyte metabolism, limiting their formulation compatibility and in vivo half-life [2]. Vistusertib circumvents these failures by combining complete mTORC1/2 blockade—preventing AKT feedback—with optimized physicochemical properties that ensure reliable dosing and reproducible exposure profiles [2].
Rapalogs lack mTORC2 inhibition and do not reduce p4EBP1 phosphorylation, resulting in incomplete pathway blockade.
Dual PI3K/mTOR inhibitors (e.g., Dactolisib) carry broader PI3K off-target activity; Vistusertib's isoform selectivity profile may not transfer.
CNS penetration differs significantly among mTOR inhibitors; substitution without validation may shift brain tumor model outcomes.
To overcome the formulation and dosing limitations of early-generation mTOR inhibitors, Vistusertib was structurally optimized to maximize processability and safety. Compared to the baseline clinical candidate AZD8055, Vistusertib demonstrates a vastly improved aqueous solubility of >600 μM, alongside a significantly reduced hERG toxicity profile (IC50 = 47.5 μM) [1]. Furthermore, this optimization translates to a rat oral bioavailability of 40%, compared to just 12% for AZD8055 [1].
| Evidence Dimension | Aqueous Solubility and Oral Bioavailability |
| Target Compound Data | Solubility >600 μM; Bioavailability 40%; hERG IC50 = 47.5 μM |
| Comparator Or Baseline | AZD8055 (Bioavailability 12%; poor solubility; rapid hepatocyte clearance) |
| Quantified Difference | >3.3-fold increase in oral bioavailability and substantially improved aqueous solubility |
| Conditions | In vitro solubility assays and in vivo rat pharmacokinetic models |
High aqueous solubility and improved bioavailability make this compound significantly easier to formulate for in vivo translational models, reducing vehicle-related artifacts.
Allosteric mTOR inhibitors typically fail to suppress mTORC2, leading to paradoxical AKT activation. In comparative cellular assays using MDAMB468 cells, Vistusertib potently decreased the phosphorylation of the mTORC2 substrate AKT (Ser473) with a mean IC50 of 78 nM[1]. In stark contrast, everolimus exhibited no inhibitory effect on AKT phosphorylation (IC50 > 20.6 μM) and instead caused an upregulation of phosphorylated AKT [1].
| Evidence Dimension | Inhibition of AKT (Ser473) Phosphorylation |
| Target Compound Data | IC50 = 78 nM |
| Comparator Or Baseline | Everolimus (IC50 > 20.6 μM) |
| Quantified Difference | >260-fold greater potency in suppressing AKT phosphorylation |
| Conditions | MDAMB468 breast cancer cell line assays |
Essential for researchers who require complete blockade of the PI3K/AKT/mTOR axis without triggering compensatory survival mechanisms that confound efficacy data.
Many dual PI3K/mTOR inhibitors suffer from off-target toxicity and convoluted mechanistic readouts. Vistusertib acts as a highly specific mTOR kinase inhibitor (IC50 = 2.8 nM) with exceptional selectivity. Across comprehensive kinase panels, Vistusertib demonstrated greater than 1,000-fold selectivity for mTOR over all class I PI3K isoforms (α, β, γ, δ) and remained inactive against 200 additional kinases at concentrations up to 10 μM[1].
| Evidence Dimension | Selectivity margin (mTOR vs. PI3K) |
| Target Compound Data | >1,000-fold selectivity (mTOR IC50 = 2.8 nM) |
| Comparator Or Baseline | Pan-PI3K/mTOR inhibitors (which exhibit near 1:1 or 1:10 selectivity ratios) |
| Quantified Difference | >1,000-fold margin of safety against PI3K interference |
| Conditions | High-throughput biochemical kinase selectivity profiling (Ambit and Millipore panels) |
Guarantees that observed experimental phenotypes are strictly driven by mTORC1/2 inhibition rather than confounding upstream PI3K blockade.
The dual inhibition mechanism of Vistusertib translates into profound quantitative advantages in cellular growth assays. In long-term estrogen-deprived (LTED) ER+ breast cancer cell lines, Vistusertib achieved total growth inhibition (TGI) at concentrations < 500 nM, indicating a complete cytotoxic effect [1]. Conversely, everolimus only induced partial growth inhibition, failing to reach TGI even at concentrations exceeding 10 μM in the majority of tested lines [1].
| Evidence Dimension | Total Growth Inhibition (TGI) |
| Target Compound Data | TGI < 500 nM |
| Comparator Or Baseline | Everolimus (TGI > 10 μM) |
| Quantified Difference | >20-fold improvement in achieving total growth inhibition |
| Conditions | LTED ER+ breast cancer cell line proliferation assays |
Justifies the procurement of Vistusertib over standard rapalogs when modeling aggressive or endocrine-resistant tumor phenotypes that require complete cytostasis.
Due to its structurally optimized aqueous solubility (>600 μM) and 40% oral bioavailability, Vistusertib is a highly reliable mTOR inhibitor for in vivo translational research and formulation development. It overcomes the rapid hepatocyte metabolism and vehicle-dependence issues that plague first-generation ATP-competitive inhibitors like AZD8055, making it highly suitable for chronic dosing regimens [1].
Vistusertib's >1,000-fold selectivity for mTOR over PI3K isoforms makes it an indispensable chemical probe for distinguishing mTOR-specific functions from upstream PI3K signaling. It is specifically procured for assays where broad-spectrum dual PI3K/mTOR inhibitors would introduce off-target confounding variables[2].
Because it effectively suppresses mTORC2 and prevents the compensatory hyperactivation of AKT (Ser473), Vistusertib provides the necessary mechanistic profile for evaluating targeted therapies in rapalog-resistant or endocrine-resistant cancer models (e.g., ER+ breast cancer or DIPG). It achieves complete growth inhibition where everolimus and rapamycin fail [3].
Acute Toxic;Health Hazard